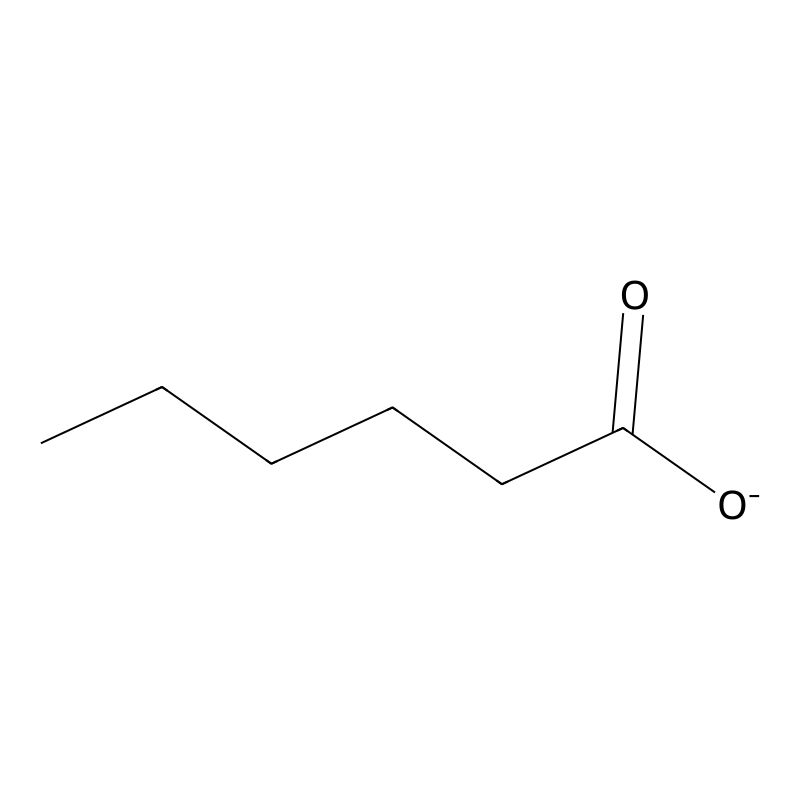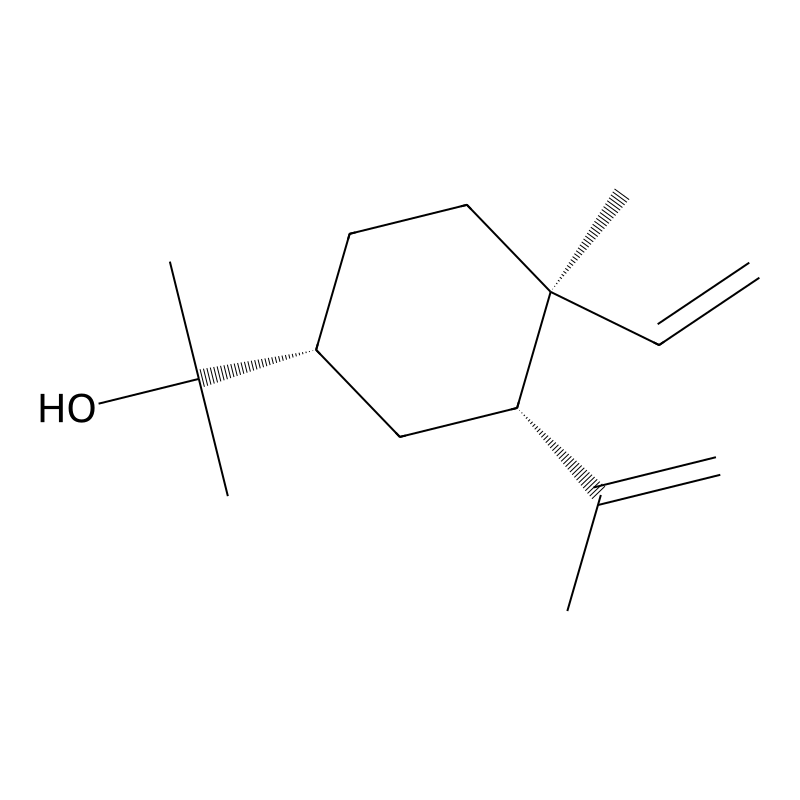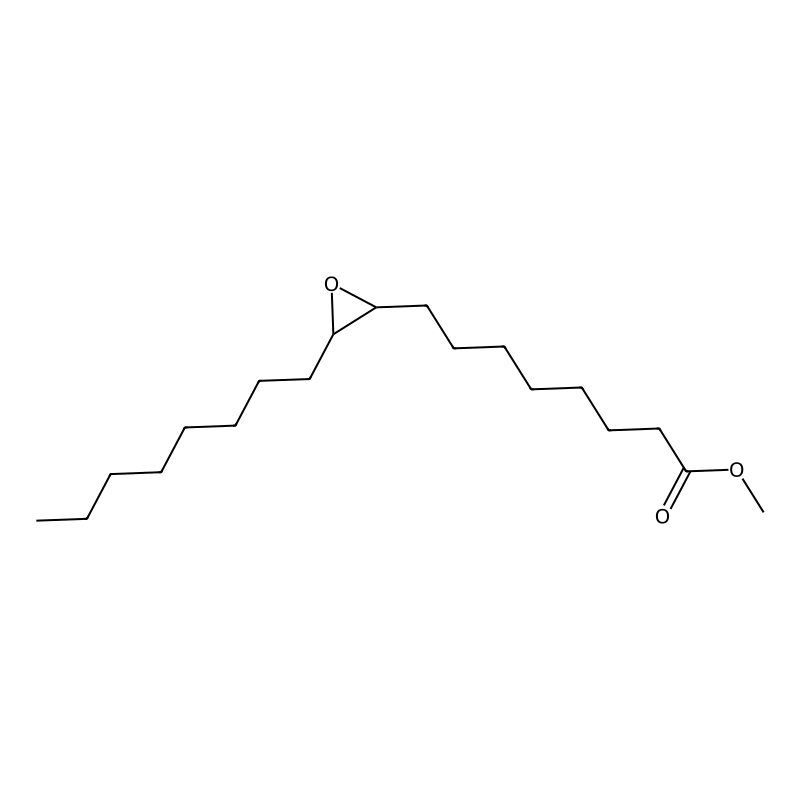Hexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Hexanoate, also known as hexanoic acid or caproic acid, is a medium-chain fatty acid characterized by its six-carbon backbone, with the chemical formula . It is a colorless, oily liquid with a distinctive odor reminiscent of goats or cheese, and it is found naturally in various animal fats and oils . Hexanoate can exist in both its acid form and as an anion, known as the hexanoate ion (), which is the conjugate base of hexanoic acid .
- Esterification: Reacts with alcohols to form esters and water. For example, hexanoic acid can react with ethanol to produce ethyl hexanoate .
- Neutralization: Reacts with bases to form salts and water, releasing heat in the process .
- Hydrolysis: In the presence of water and an acid catalyst, esters derived from hexanoic acid can be hydrolyzed back to the original acid and alcohol .
Hexanoate has several biological activities. It serves as a key chiral intermediate in the synthesis of pharmaceutical compounds such as atorvastatin and rosuvastatin, which are used to lower cholesterol levels . Additionally, it exhibits antimicrobial properties and has been studied for its potential role in modulating gut microbiota composition .
Hexanoate can be synthesized through several methods:
- Direct Fermentation: Microorganisms can ferment carbohydrates to produce hexanoic acid.
- Chemical Synthesis: Hexanoic acid can be synthesized through the oxidation of 1-hexanol or through the carbonylation of butyric acid .
- Esterification: Hexanoic acid can be reacted with alcohols (e.g., ethanol) under acidic conditions to produce various esters like ethyl hexanoate .
Hexanoate has diverse applications across various industries:
- Food Industry: Used as a flavoring agent due to its fruity aroma.
- Cosmetics: Employed in perfumes and fragrances for its distinctive scent.
- Pharmaceuticals: Serves as an intermediate in drug synthesis.
- Industrial Chemicals: Utilized in the production of lubricants and plasticizers .
Interaction studies involving hexanoate have primarily focused on its metabolic pathways and interactions with other biochemical substances. Research indicates that hexanoate can influence lipid metabolism and gut health by modulating microbial activity, potentially leading to beneficial health effects such as improved cholesterol profiles . Additionally, studies have shown that it may interact with certain enzymes involved in fatty acid metabolism.
Hexanoate shares similarities with other fatty acids and their esters due to its structure. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Butyric Acid | Shorter chain fatty acid; strong odor | |
| Caprylic Acid | Eight-carbon fatty acid; used in food | |
| Capric Acid | Ten-carbon fatty acid; antimicrobial properties | |
| Methyl Hexanoate | Ester of hexanoic acid; used in flavoring | |
| Ethyl Hexanoate | Ester formed from hexanoic acid; fruity aroma |
Uniqueness of Hexanoate
Hexanoate is unique due to its medium-chain length, which confers distinct metabolic properties compared to short-chain (like butyric acid) and long-chain fatty acids (like caprylic and capric acids). Its role as a chiral intermediate in pharmaceutical synthesis further distinguishes it from similar compounds, highlighting its importance in both biological systems and industrial applications.
Molecular Structure and Formula
Hexanoate represents the anionic form of hexanoic acid, also known as caproic acid, which constitutes a short-chain fatty acid anion that serves as the conjugate base of hexanoic acid [1]. The molecular formula of hexanoate is C₆H₁₁O₂⁻, with a molecular weight of 115.15 grams per mole [1]. The hexanoate anion derives from the parent compound hexanoic acid, which has the molecular formula C₆H₁₂O₂ and a molecular weight of 116.1583 grams per mole [15] [16].
The structural configuration of hexanoate consists of a straight-chain saturated fatty acid backbone containing six carbon atoms [1]. The International Union of Pure and Applied Chemistry name for the parent acid is hexanoic acid, with the International Chemical Identifier Key being FUZZWVXGSFPDMH-UHFFFAOYSA-N [15] [18]. The simplified molecular-input line-entry system representation for hexanoic acid is CCCCCC(O)=O, indicating the linear arrangement of six carbon atoms terminating in a carboxylic acid functional group [18] [19].
The hexanoate anion forms when hexanoic acid loses a proton from its carboxyl group, resulting in a negatively charged oxygen atom that creates the ionic character of the compound [1]. This deprotonation process transforms the neutral carboxylic acid into its corresponding carboxylate salt form, which exhibits different physicochemical properties compared to the parent acid [1].
Physical Properties
Boiling and Melting Points
The thermal properties of hexanoate compounds vary significantly depending on their specific ester or salt forms. Hexanoic acid, the parent compound, exhibits a boiling point of 202-203 degrees Celsius and a melting point of negative 4 degrees Celsius [17]. These values represent the fundamental thermal characteristics of the carboxylic acid form from which hexanoate derivatives are prepared.
Various hexanoate esters demonstrate distinct boiling point ranges that reflect their molecular structures and intermolecular forces. Ethyl hexanoate shows a boiling point of approximately 167-168 degrees Celsius [6] [7] [9], while methyl hexanoate exhibits a boiling point of 149.5 degrees Celsius [8]. The systematic variation in boiling points among different alkyl esters of hexanoic acid follows predictable patterns based on molecular weight and van der Waals interactions [6] [8] [9].
The melting point data for hexanoate esters reveals the influence of molecular structure on solid-state properties. Ethyl hexanoate demonstrates a melting point of negative 67 degrees Celsius [9], while methyl hexanoate shows similar behavior in the solid state [8]. These low melting points indicate that hexanoate esters typically exist as liquids at ambient temperatures, which influences their practical applications and handling characteristics [6] [7].
Table 1: Thermal Properties of Hexanoate Compounds
| Compound | Boiling Point (°C) | Melting Point (°C) | Reference |
|---|---|---|---|
| Hexanoic acid | 202-203 | -4 | [17] |
| Ethyl hexanoate | 167-168 | -67 | [6] [9] |
| Methyl hexanoate | 149.5 | Not specified | [8] |
| Propyl hexanoate | Not specified | -68 | [13] |
Density and Refractive Index
The density measurements of hexanoate compounds provide important information regarding their physical characteristics and molecular packing arrangements. Hexanoic acid exhibits a density of 0.927-0.929 grams per milliliter at 25 degrees Celsius [16] [17]. This density value reflects the relatively compact molecular arrangement of the straight-chain carboxylic acid structure.
Ethyl hexanoate demonstrates density values ranging from 0.867 to 0.875 grams per milliliter at 20 degrees Celsius [2] [4] [6] [7]. The specific gravity measurements for ethyl hexanoate show values of approximately 0.87 when measured at 20 degrees Celsius relative to water at 20 degrees Celsius [6]. These density measurements indicate that hexanoate esters are less dense than water, which influences their separation and purification processes.
Refractive index measurements provide additional characterization data for hexanoate compounds. Hexanoic acid shows a refractive index value that contributes to its optical properties [17]. Ethyl hexanoate exhibits refractive index values of approximately 1.407-1.408 when measured at 20 degrees Celsius using the sodium D-line [4] [6] [7]. These refractive index measurements serve as important identification parameters for quality control and analytical purposes.
Table 2: Density and Refractive Index Properties
| Compound | Density (g/mL) | Temperature (°C) | Refractive Index | Reference |
|---|---|---|---|---|
| Hexanoic acid | 0.927-0.929 | 25 | Not specified | [16] [17] |
| Ethyl hexanoate | 0.867-0.875 | 20 | 1.407-1.408 | [4] [6] [7] |
| 4-Nitrophenyl hexanoate | 1.14 | 20 | 1.52 | [3] |
Solubility Characteristics
The solubility properties of hexanoate compounds demonstrate significant variation depending on their molecular structure and the nature of the solvent system. Hexanoic acid exhibits limited water solubility, with approximately 1.1 grams dissolving per 100 milliliters of water at 20 degrees Celsius [17]. This relatively low aqueous solubility reflects the hydrophobic nature of the six-carbon alkyl chain, which dominates the molecular behavior despite the presence of the hydrophilic carboxyl group.
Ethyl hexanoate shows considerably reduced water solubility compared to the parent acid, with solubility values of approximately 0.63 grams per liter [9]. This decreased aqueous solubility results from the esterification process, which eliminates the ionizable carboxyl group and increases the overall hydrophobic character of the molecule [5] [6]. The compound demonstrates complete miscibility with organic solvents such as ethanol and diethyl ether [6].
Hexanoate salts exhibit markedly different solubility characteristics compared to their ester counterparts. Sodium hexanoate demonstrates high water solubility due to its ionic nature [25] [27] [30]. The presence of the sodium cation creates strong ion-dipole interactions with water molecules, facilitating dissolution in aqueous media. This enhanced water solubility makes hexanoate salts particularly useful in applications requiring aqueous compatibility.
The solubility behavior of hexanoate compounds in various solvent systems follows predictable patterns based on polarity and molecular interactions. Nonpolar organic solvents readily dissolve hexanoate esters due to favorable van der Waals interactions [5] [6]. Polar protic solvents can dissolve both hexanoate esters and salts, though through different mechanisms involving hydrogen bonding and ion-dipole interactions respectively.
Chemical Properties
Acidity and Basicity Profiles
The acid-base properties of hexanoate compounds reflect their structural characteristics and electronic environments. Hexanoic acid functions as a weak carboxylic acid with a acid dissociation constant value of approximately 4.85 at 25 degrees Celsius [17]. This value indicates that hexanoic acid partially ionizes in aqueous solution, establishing an equilibrium between the protonated acid and the deprotonated hexanoate anion.
The acidity of hexanoic acid places it within the typical range observed for aliphatic carboxylic acids [11] [17]. The six-carbon alkyl chain exerts a mild electron-donating inductive effect that slightly reduces the acidity compared to shorter-chain carboxylic acids. This electronic influence affects the stability of the conjugate base and consequently influences the position of the acid-base equilibrium.
Hexanoate anions demonstrate basic character as the conjugate base of hexanoic acid [1]. The basicity of hexanoate reflects its ability to accept protons and regenerate the parent carboxylic acid. The electron density distribution within the carboxylate group determines the nucleophilic character and reactivity patterns observed in various chemical transformations.
pH measurements of hexanoic acid solutions provide quantitative information regarding their acidic behavior. Solutions containing 1 millimolar hexanoic acid exhibit pH values of approximately 3.95, while 10 millimolar solutions show pH values of 3.43, and 100 millimolar solutions demonstrate pH values of 2.93 [17]. These measurements confirm the weak acid behavior and demonstrate the concentration-dependent nature of the ionization equilibrium.
Reactivity Patterns
Hexanoate compounds participate in various chemical reactions that reflect their functional group chemistry and molecular structure. Esterification reactions represent a fundamental transformation pathway for hexanoic acid, where the carboxyl group reacts with alcohols to form hexanoate esters [13] [24]. These reactions typically require acid catalysis and elevated temperatures to achieve satisfactory conversion rates and yields.
Hydrolysis reactions constitute the reverse process of esterification, where hexanoate esters react with water to regenerate hexanoic acid and the corresponding alcohol [20] [21] [22]. These reactions can proceed under either acidic or basic conditions, with different mechanisms and product distributions depending on the reaction environment. Base-catalyzed hydrolysis, known as saponification, produces hexanoate salts rather than the free carboxylic acid.
Enzymatic reactions involving hexanoate compounds demonstrate their biological relevance and synthetic utility. Lipase-catalyzed transesterification reactions can produce ethyl hexanoate through acyl transfer mechanisms [24]. These biocatalytic processes offer advantages in terms of selectivity and environmental compatibility compared to traditional chemical methods.
Thermal decomposition reactions of hexanoate esters occur at elevated temperatures through various mechanistic pathways [35] [36]. The decomposition processes typically involve carbon-oxygen bond cleavage and can produce multiple products including carboxylic acids, alcohols, and smaller molecular fragments. The specific decomposition pathways depend on temperature, pressure, and the presence of catalysts or inhibitors.
Stability Under Various Conditions
The stability characteristics of hexanoate compounds depend significantly on environmental conditions including temperature, pH, and the presence of reactive species. Hexanoic acid demonstrates good stability under normal storage conditions, with decomposition occurring only at elevated temperatures above 200 degrees Celsius [17]. The compound shows compatibility with typical laboratory and industrial handling procedures when appropriate precautions are observed.
Hexanoate esters exhibit varying stability profiles depending on their specific structures and environmental conditions. Base-catalyzed hydrolysis represents a primary degradation pathway for these compounds, particularly under alkaline conditions [21] [23]. The rate of hydrolysis increases with temperature and hydroxide ion concentration, following predictable kinetic patterns that can be quantified through systematic studies.
Thermal stability studies reveal that hexanoate compounds can withstand moderate heating without significant decomposition [32] [34]. However, prolonged exposure to high temperatures or oxidizing conditions can lead to degradation through various mechanisms including decarboxylation, dehydration, and free radical processes. The presence of antioxidants or stabilizing agents can enhance thermal stability in practical applications.
Oxidative stability represents another important consideration for hexanoate compounds, particularly in applications involving exposure to air or other oxidizing environments [33]. The saturated nature of the hexanoic acid backbone provides inherent resistance to oxidative degradation compared to unsaturated fatty acid derivatives. However, extended exposure to oxidizing conditions can still result in chemical modifications that affect performance characteristics.








